molecular formula C18H26N2O2 B2818102 N-(4-(diisopropylamino)but-2-yn-1-yl)-4-methoxybenzamide CAS No. 1351609-78-3

N-(4-(diisopropylamino)but-2-yn-1-yl)-4-methoxybenzamide

Cat. No.: B2818102
CAS No.: 1351609-78-3
M. Wt: 302.418
InChI Key: BZVSKEPQCUOMFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(diisopropylamino)but-2-yn-1-yl)-4-methoxybenzamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. It features a 4-methoxybenzamide group linked to a diisopropylamino-butynyl chain, a structural motif that is often investigated for its potential biological activity. The presence of the methoxybenzamide moiety is a key feature in compounds studied for a range of effects, including antioxidative and antiproliferative properties . The specific spatial arrangement and electron-donating characteristics of the methoxy group can be crucial for a molecule's interaction with biological targets and its overall antioxidative capacity . This compound is provided as a high-purity material to support early-stage drug discovery and chemical biology efforts. Researchers can utilize it as a key intermediate or building block in the synthesis of more complex molecules, or as a probe for investigating structure-activity relationships (SAR). Its structure suggests potential for use in developing novel therapeutic agents, and it serves as a valuable reference standard in analytical studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all necessary safety assessments and handling procedures in accordance with their institutional guidelines prior to use.

Properties

IUPAC Name

N-[4-[di(propan-2-yl)amino]but-2-ynyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-14(2)20(15(3)4)13-7-6-12-19-18(21)16-8-10-17(22-5)11-9-16/h8-11,14-15H,12-13H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVSKEPQCUOMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNC(=O)C1=CC=C(C=C1)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(diisopropylamino)but-2-yn-1-yl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 4-(diisopropylamino)but-2-yn-1-amine under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(diisopropylamino)but-2-yn-1-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diisopropylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-(diisopropylamino)but-2-yn-1-yl)-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-(diisopropylamino)but-2-yn-1-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The diisopropylamino group in the target compound contrasts with the chloro-benzyl and nitro groups in analogues, which influence electronic properties and steric hindrance .
  • Synthetic Efficiency: Yields vary significantly (e.g., 10% for 10-C10 vs. 65% for the chlorobenzyl derivative), suggesting that bulky substituents (e.g., diisopropylamino) may complicate synthesis .

Physical and Chemical Properties

Table 2: Physicochemical Properties of Selected Analogues

Compound Melting Point (°C) Polarity (LogP) Spectral Data
N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide 142.9–143.4 0.7 (70:30 EtOAc/petroleum ether) NMR (1H, 13C), HRMS
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) Not reported Not reported Crystallographic data (SHELX-refined)

Key Comparisons :

  • Thermal Stability: The chlorobenzyl derivative’s melting point (~143°C) suggests moderate stability, likely influenced by hydrogen bonding from the amide group . The target compound’s diisopropylamino group may lower melting points due to reduced crystallinity.
  • Solubility: The polarity (LogP = 0.7) of the chlorobenzyl analogue indicates moderate hydrophilicity, whereas the target compound’s alkyne and diisopropylamino groups may increase hydrophobicity .

Crystallographic and Computational Insights

  • Structural Analysis : Compounds like 4MNB were characterized using SHELX software, which is widely employed for small-molecule refinement . The target compound’s structure could similarly benefit from SHELX-based refinement to resolve conformational details of the alkyne linker.
  • Conformational Flexibility: The diisopropylamino group may introduce torsional strain, contrasting with the planar nitro and bromo substituents in 4MNB .

Biological Activity

N-(4-(diisopropylamino)but-2-yn-1-yl)-4-methoxybenzamide is a chemical compound that has attracted attention in various fields of biological research due to its unique structure and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Diisopropylamino Group : This moiety enhances lipophilicity and may influence receptor interactions.
  • But-2-yn-1-yl Chain : This alkyne component can participate in various chemical reactions.
  • 4-Methoxybenzamide Moiety : This structure is known for its biological activity, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thus preventing substrate access.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for various physiological processes.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against several bacterial strains:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa208 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using lung carcinoma cell lines (H157) showed promising results:

Cell Line IC50 (µM) Selectivity Index
H1575.010
Vero (non-cancerous)>50-

The selectivity index indicates that this compound selectively inhibits cancer cells over normal cells, highlighting its potential as a targeted therapy.

Study 1: Antiviral Activity Against HBV

A study investigating the antiviral effects of related benzamide derivatives found that compounds similar to this compound exhibited significant activity against Hepatitis B Virus (HBV). The mechanism was linked to increased intracellular levels of APOBEC3G, an important factor in inhibiting viral replication.

Study 2: Toxicity and Pharmacokinetics

In vivo studies were conducted to assess the toxicity and pharmacokinetic profile of the compound. Results indicated low acute toxicity (LD50 > 400 mg/kg), suggesting a favorable safety profile for further development.

Q & A

Q. How can researchers optimize the synthesis of N-(4-(diisopropylamino)but-2-yn-1-yl)-4-methoxybenzamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For example, the diisopropylamino group’s steric bulk necessitates inert atmospheres (e.g., nitrogen) to prevent side reactions, and coupling agents like DCC/DMAP may enhance amide bond formation . Solvent selection (e.g., dichloromethane or acetonitrile) and temperature gradients (0–25°C) are critical to minimize decomposition. Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization in diethyl ether/pentane mixtures can improve purity. Pre-reaction hazard analyses, as outlined in Prudent Practices in the Laboratory, are essential for safe scaling .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) resolves regiochemistry and confirms the alkyne and amide functionalities . High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns. For crystalline samples, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous structural determination . Infrared (IR) spectroscopy identifies key functional groups (e.g., C≡C stretch at ~2100 cm⁻¹, amide C=O at ~1650 cm⁻¹).

Advanced Research Questions

Q. How does the diisopropylamino group influence the compound’s interaction with biological targets compared to similar analogs?

  • Methodological Answer : The diisopropylamino group introduces steric hindrance and lipophilicity, which may alter binding kinetics. Computational docking studies (e.g., AutoDock Vina) comparing this compound to analogs (e.g., dimethylamino or pyrrolidino derivatives) can quantify differences in binding affinity to targets like G-protein-coupled receptors. Molecular dynamics simulations (MD) further assess stability in binding pockets. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔG, Kd) .

Q. What strategies can resolve discrepancies in biological activity data across different studies of this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using guidelines like the Minimum Information About a Cellular Assay (MIACA). Cross-validate results with orthogonal assays:
  • Antimicrobial activity : Compare broth microdilution (CLSI guidelines) vs. agar diffusion .
  • Cytotoxicity : Use MTT and ATP-based luminescence assays in parallel .
  • Mechanistic studies : Combine RNA sequencing (to identify differentially expressed pathways) with kinase inhibition profiling .

Q. How can researchers design experiments to probe the compound’s metabolic stability and potential toxicity?

  • Methodological Answer :
  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Monitor cytochrome P450 inhibition (e.g., CYP3A4, CYP2D6) using fluorogenic substrates .
  • Toxicity screening : Perform Ames II testing (TA98/TA100 strains) for mutagenicity and hemolysis assays for erythrocyte compatibility . For in vivo profiling, use zebrafish embryos (FET assay) to assess acute toxicity and developmental effects .

Q. What computational approaches are suitable for predicting the compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties?

  • Methodological Answer :
  • QSAR models : Train on datasets (e.g., ChEMBL) to predict logP, solubility, and blood-brain barrier permeability.
  • Machine learning : Use tools like SwissADME or ADMETlab 2.0 to simulate human pharmacokinetics .
  • Physiologically-based pharmacokinetic (PBPK) modeling : Integrate in vitro clearance data to project plasma concentration-time profiles .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s antimicrobial efficacy against Gram-negative bacteria?

  • Methodological Answer :
  • Strain specificity : Test clinical isolates (e.g., E. coli UT189 vs. K. pneumoniae ATCC 13883) to assess strain-dependent activity .
  • Efflux pump inhibition : Co-administer with phenylalanine-arginine β-naphthylamide (PAβN) to determine if resistance is mediated by efflux mechanisms .
  • Biofilm disruption : Quantify minimum biofilm eradication concentration (MBEC) using crystal violet assays, as planktonic and biofilm-embedded cells exhibit differential susceptibility .

Experimental Design Considerations

Q. What controls and replicates are essential in evaluating the compound’s anticancer activity in vitro?

  • Methodological Answer :
  • Positive controls : Use cisplatin (DNA crosslinker) and staurosporine (apoptosis inducer) to benchmark cytotoxicity.
  • Negative controls : Include solvent-only (e.g., DMSO) and untreated cell groups.
  • Replicates : Perform triplicate technical replicates and three independent biological replicates (different passage numbers) .
  • Endpoint assays : Combine Annexin V/PI flow cytometry (apoptosis) with cell cycle analysis (propidium iodide staining) .

Comparative Studies

Q. How does this compound compare to thiazole-containing analogs in target selectivity?

  • Methodological Answer :
  • Target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
  • Selectivity index (SI) : Calculate IC₅₀ ratios (target vs. non-target cells) and compare to thiazole derivatives (e.g., N-(4-thiazol-2-yl)benzamide analogs) .
  • Structural analysis : Overlay docking poses (PyMOL) to visualize differences in hydrogen bonding and hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.